molecular formula C10H13FN2O B8162632 3-Amino-N-(2-fluoroethyl)-5-methylbenzamide

3-Amino-N-(2-fluoroethyl)-5-methylbenzamide

Cat. No.: B8162632
M. Wt: 196.22 g/mol
InChI Key: DASFMFDVVSQJRO-UHFFFAOYSA-N
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Description

3-Amino-N-(2-fluoroethyl)-5-methylbenzamide is a chemical compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an amino group, a fluoroethyl group, and a methyl group attached to a benzamide core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-fluoroethyl)-5-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 5-methylbenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Fluoroethylation: The amino group is then reacted with 2-fluoroethylamine under appropriate conditions to introduce the fluoroethyl group.

    Amidation: Finally, the resulting intermediate is subjected to amidation to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-fluoroethyl)-5-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

3-Amino-N-(2-fluoroethyl)-5-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-fluoroethyl)-5-methylbenzamide involves its interaction with specific molecular targets. The amino and fluoroethyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-ethyl-5-methylbenzamide
  • 3-Amino-N-(2-fluoroethyl)-benzamide
  • 3-Amino-N-(2-chloroethyl)-5-methylbenzamide

Uniqueness

3-Amino-N-(2-fluoroethyl)-5-methylbenzamide is unique due to the presence of the fluoroethyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for developing selective inhibitors or drugs with improved efficacy.

Properties

IUPAC Name

3-amino-N-(2-fluoroethyl)-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-7-4-8(6-9(12)5-7)10(14)13-3-2-11/h4-6H,2-3,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASFMFDVVSQJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)NCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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